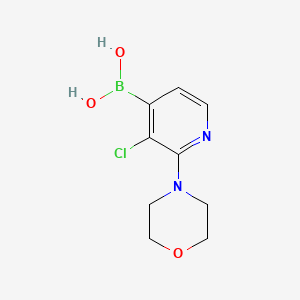

(3-Chlor-2-morpholinopyridin-4-yl)boronsäure

Übersicht

Beschreibung

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C9H12BClN2O3 and its molecular weight is 242.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Chloro-2-morpholinopyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-morpholinopyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

(3-Chlor-2-morpholinopyridin-4-yl)boronsäure: wird in der Proteomforschung eingesetzt, da es an verschiedene Proteine und Peptide binden kann. Die Boronsäuregruppe der Verbindung kann reversible kovalente Bindungen mit cis-Diolen bilden, die in den Seitenketten von Serin-, Threonin- und Tyrosinresten in Proteinen vorkommen. Diese Eigenschaft wird in der Affinitätschromatographie zur Reinigung von Glykoproteinen und in der Untersuchung posttranslationaler Modifikationen ausgenutzt .

Sensoranwendungen

Die Boronsäuregruppe der Verbindung ist bekannt für ihre Wechselwirkung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen. Diese Wechselwirkungen sind grundlegend für die Entwicklung von Sensoren zum Nachweis von Zuckern wie Glucose und anderen biologischen Analyten. Die Verbindung kann in Polymere oder andere Materialien eingearbeitet werden, um Biosensoren zu erzeugen, die Anwendungen in der medizinischen Diagnostik haben .

Biologische Markierung und Zellverfolgung

Aufgrund ihrer reaktiven Boronsäuregruppe kann This compound zur biologischen Markierung verwendet werden. Sie kann an Biomoleküle konjugiert werden, wodurch die Verfolgung von Zellen oder die Visualisierung biologischer Prozesse in Echtzeit ermöglicht wird. Diese Anwendung ist besonders nützlich in der Zellbiologie und Bioimaging-Studien .

Therapeutische Entwicklung

Die Fähigkeit der Verbindung, mit verschiedenen biologischen Molekülen zu interagieren, macht sie zu einem wertvollen Werkzeug bei der Entwicklung von Therapeutika. Sie kann verwendet werden, um Wirkstoffkandidaten zu entwerfen, die auf bestimmte Proteine oder Enzyme abzielen. Darüber hinaus kann ihre Boronsäuregruppe verwendet werden, um Prodrugs zu erzeugen, die aktive pharmazeutische Inhaltsstoffe als Reaktion auf spezifische biologische Reize freisetzen .

Materialwissenschaften

In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Sie kann auf Polymere oder andere Oberflächen gepfropft werden, um spezifische Funktionalitäten wie Bindungsstellen für Biomoleküle einzuführen, die in der Gewebezüchtung oder als Teil von Biosensorplattformen verwendet werden können .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie zur Trennung von Biomolekülen wie Proteinen und Nukleinsäuren eingesetzt. Ihre Boronsäuregruppe kann selektiv an Verbindungen binden, die Diole enthalten, wodurch ihre Trennung von komplexen Gemischen durch Techniken wie Chromatographie ermöglicht wird .

Wirkmechanismus

In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure. Some boronic acids have good bioavailability and can be orally active, while others may require modification to improve their pharmacokinetic properties .

The action of boronic acids can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. At physiological pH, boronic acids exist predominantly in the anionic form (boronate), which can affect their interaction with biological targets .

Biochemische Analyse

Biochemical Properties

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. For instance, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . The interaction between (3-Chloro-2-morpholinopyridin-4-yl)boronic acid and the proteasome involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the active site serine residue .

Cellular Effects

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by inhibiting the proteasome and disrupting the degradation of pro-apoptotic factors . This disruption leads to the accumulation of these factors, triggering cell death. Additionally, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can influence cell signaling pathways by inhibiting the degradation of signaling proteins, thereby altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid involves its interaction with the active sites of enzymes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding. In the case of proteasome inhibition, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid binds to the active site serine residue, preventing the proteasome from degrading target proteins . This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can have lasting effects on cellular function, particularly in cancer cells, where prolonged exposure can lead to sustained inhibition of the proteasome and continuous induction of apoptosis .

Dosage Effects in Animal Models

The effects of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit the proteasome without causing significant toxicity . At higher doses, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can induce toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic effects .

Metabolic Pathways

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic flux and levels of specific metabolites can be influenced by the presence of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . For example, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can localize to the proteasome within the cytoplasm, inhibiting its activity and affecting protein degradation .

Eigenschaften

IUPAC Name |

(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657358 | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-04-0 | |

| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)